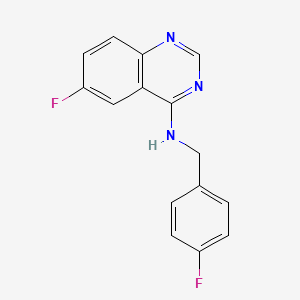
6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine
Descripción general
Descripción
6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine is a compound with the molecular formula C15H11F2N3 . It is a quinazoline derivative . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of this compound is 271.26 g/mol . The IUPAC name for this compound is 6-fluoro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.26 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has three rotatable bonds .Aplicaciones Científicas De Investigación
Anti-inflammatory Activity: Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives have shown potential for inhibitory effects on LPS-induced NO secretion, indicating anti-inflammatory properties (Sun et al., 2019).
Antibacterial and DNA-PK Evaluation: Novel 6-fluoro-7-(cyclic amino)-1-ethyl-2-(thioxo or oxo)-3-substituted quinazolin-4-ones, structural analogues of quinolone and quinazolin-2,4-dione antibiotics, displayed moderate activity against DNA-PK but were inactive against tested bacterial strains (Heppell & Al-Rawi, 2015).
Anti-tubercular Agents: The 2,4-diaminoquinazoline series has been identified as an effective inhibitor of Mycobacterium tuberculosis growth, with certain structural features being key determinants of activity (Odingo et al., 2014).
Cellular Imaging: Quinazolin-2-amine derivatives synthesized from β-pinene derivative nopinone showed potential as fluorescent bio-imaging agents (Jinlai et al., 2016).
Synthesis of 7-cycloalkylimino Substituted Quinazolin-4-ones: A versatile pathway for the synthesis of these compounds was developed, with applications in medicinal chemistry (Nosova et al., 2013).
Antiviral Activity: Fluorinated quinazoline derivatives have shown promise in the search for new active substances against viruses like monkeypox and smallpox vaccine (Lipunova et al., 2012).
Protozoan Parasite Growth Inhibitors: Certain quinazoline analogs have been identified as potent proliferation inhibitors for protozoal pathogens like Trypanosoma brucei, T. cruzi, Leishmania major, and Plasmodium falciparum (Devine et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
Spautin-1, also known as “6-Fluoro-N-(4-fluorobenzyl)quinazolin-4-amine”, is a potent and specific autophagy inhibitor . It primarily targets two ubiquitin-specific peptidases, USP10 and USP13 . These enzymes play a crucial role in the deubiquitination process, which is essential for protein degradation and cellular homeostasis .
Mode of Action
Spautin-1 inhibits the deubiquitinating activity of USP10 and USP13 . By doing so, it promotes the degradation of the Vps34 PI3 kinase complexes . This complex is involved in the initiation of autophagy, a cellular process that degrades and recycles cellular components . Therefore, the inhibition of USP10 and USP13 by Spautin-1 disrupts the autophagy process .
Biochemical Pathways
Spautin-1 affects several biochemical pathways. It has been found to inhibit the autophagy pathway by promoting the degradation of Vps34 PI3 kinase complexes . Furthermore, it has been reported to have an impact on the FGF/MEK/ERK signaling pathway, which is associated with cell differentiation and survival . Additionally, Spautin-1 has been shown to suppress the unfolded protein response (UPR), an adaptive stress response pathway essential for cell survival under conditions such as glucose starvation .
Pharmacokinetics
It’s known that spautin-1 is a small molecule, which typically allows for good absorption and distribution within the body . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Spautin-1.
Result of Action
The inhibition of USP10 and USP13 by Spautin-1 leads to various molecular and cellular effects. For instance, it has been shown to downregulate the function and expression of F508del-CFTR, a mutant protein associated with cystic fibrosis . Moreover, it has been reported to have anti-tumor effects, as it enhances apoptosis in cancer cells .
Action Environment
The action of Spautin-1 can be influenced by environmental factors such as glucose availability. For example, under glucose starvation conditions, Spautin-1 has been found to inhibit the unfolded protein response, leading to suppression of cell survival . This suggests that the cellular environment can significantly impact the efficacy and stability of Spautin-1.
Análisis Bioquímico
Biochemical Properties
Spautin-1 plays a crucial role in biochemical reactions by inhibiting the deubiquitination activity of USP10 and USP13. This inhibition leads to the degradation of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for autophagy initiation. By preventing the deubiquitination of Beclin-1, a key component of the PI3K complex, Spautin-1 effectively reduces autophagy levels. Additionally, Spautin-1 interacts with other biomolecules such as Mcl-1 and Bcl-2, reducing their expression and promoting apoptosis .
Cellular Effects
Spautin-1 has profound effects on various cell types and cellular processes. In cancer cells, it enhances the cytotoxic effects of chemotherapeutic agents like imatinib by inhibiting autophagy and promoting apoptosis. This compound downregulates the expression of anti-apoptotic proteins Mcl-1 and Bcl-2, leading to increased cell death. Furthermore, Spautin-1 influences cell signaling pathways, including the PI3K/AKT pathway, by activating downstream effectors such as GSK3β .
Molecular Mechanism
The molecular mechanism of Spautin-1 involves the inhibition of USP10 and USP13, which prevents the deubiquitination of Beclin-1. This inhibition leads to the degradation of the PI3K complex, reducing autophagy levels. Additionally, Spautin-1 inhibits the epidermal growth factor receptor (EGFR) signaling pathway, leading to cell cycle arrest and apoptosis. The compound also downregulates glucose transporter 1 (Glut1), increasing cell death under glucose deprivation conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spautin-1 have been observed to change over time. Short-term treatment with Spautin-1 leads to a rapid decrease in autophagy levels and increased apoptosis. Long-term exposure to Spautin-1 can result in the development of resistance in some cell lines. The stability of Spautin-1 in various solvents and its degradation over time have been studied to optimize its use in experimental settings .
Dosage Effects in Animal Models
The effects of Spautin-1 vary with different dosages in animal models. At low doses, Spautin-1 effectively inhibits autophagy and promotes apoptosis without causing significant toxicity. At high doses, Spautin-1 can induce adverse effects such as weight loss and organ damage. The threshold effects and toxicities observed in these studies highlight the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
Spautin-1 is involved in several metabolic pathways, primarily through its inhibition of autophagy. By preventing the deubiquitination of Beclin-1, Spautin-1 disrupts the formation of autophagosomes, leading to the accumulation of damaged organelles and proteins. This disruption affects cellular metabolism, including the Warburg effect and fatty acid oxidation. The compound’s impact on metabolic flux and metabolite levels has been studied to understand its broader implications in cancer therapy .
Transport and Distribution
Within cells and tissues, Spautin-1 is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its solubility and stability in different solvents. Studies have shown that Spautin-1 can accumulate in specific cellular compartments, affecting its overall efficacy and toxicity .
Subcellular Localization
Spautin-1’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with the PI3K complex and other autophagy-related proteins. Targeting signals and post-translational modifications direct Spautin-1 to specific compartments, enhancing its inhibitory effects on autophagy. The precise localization of Spautin-1 within cells has been studied to optimize its therapeutic potential .
Propiedades
IUPAC Name |
6-fluoro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3/c16-11-3-1-10(2-4-11)8-18-15-13-7-12(17)5-6-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIVHRPYFSSVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318621 | |
| Record name | Spautin-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262888-28-7 | |
| Record name | Spautin-1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262888-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spautin-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B610852.png)

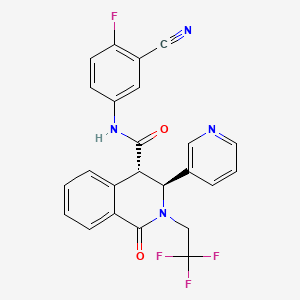

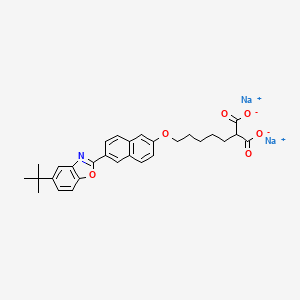
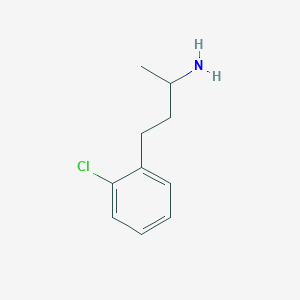
![5-Methylnaphtho[2,1-d]oxazol-2-amine](/img/structure/B610862.png)
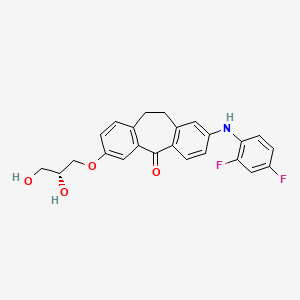



![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)
